

Crystal Structure of 2-(4-Pyridyl)benzimidazole and its Derivatives: A Technical Guide

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Compound of Interest

Compound Name: **2-(4-Pyridyl)benzimidazole**

Cat. No.: **B376841**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **2-(4-Pyridyl)benzimidazole** and its derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed crystallographic data, experimental methodologies, and an exploration of the structure-activity relationships that underpin the therapeutic potential of this class of compounds.

Core Crystal Structure Analysis

2-(4-Pyridyl)benzimidazole is a heterocyclic compound that has garnered significant interest due to its versatile coordination chemistry and diverse biological activities, including potential as an anticancer agent.^[1] The planar nature of the benzimidazole and pyridine rings, connected by a single bond, allows for the formation of well-defined crystal lattices stabilized by a network of non-covalent interactions.

The crystal structure of **2-(4-Pyridyl)benzimidazole** has been determined in both anhydrous and trihydrate forms. The overall molecular structure is essentially planar, with a slight dihedral angle between the benzimidazole and pyridine ring systems. This planarity facilitates significant π - π stacking interactions between adjacent molecules in the crystal lattice.

Intermolecular Interactions: The crystal packing is dominated by a combination of hydrogen bonding and π - π stacking interactions. In the anhydrous form, N—H \cdots N hydrogen bonds form chains of molecules.^[2] In the trihydrate, the water molecules play a crucial role in establishing

a more extensive three-dimensional hydrogen-bonded network, interacting with the nitrogen atoms of both the benzimidazole and pyridine moieties.[\[3\]](#) These non-covalent interactions are fundamental to the stability of the crystal structure and can influence the physicochemical properties of the solid-state material.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for the anhydrous and trihydrate forms of **2-(4-Pyridyl)benzimidazole**.

Table 1: Crystallographic Data for Anhydrous **2-(4-Pyridyl)benzimidazole**[\[2\]](#)

Parameter	Value
Chemical Formula	C ₁₂ H ₉ N ₃
Formula Weight	195.22 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	6.0602 (14)
b (Å)	11.610 (3)
c (Å)	13.892 (4)
β (°)	101.838 (8)
Volume (Å ³)	956.6 (4)
Z	4
Density (calculated) (Mg m ⁻³)	1.356
Temperature (K)	200
Radiation	Mo K α
R-factor	0.046
Dihedral Angle (Benzimidazole-Pyridine) (°)	3.62 (11)
π-π Stacking Distance (Å)	3.7469 (17)

Table 2: Crystallographic Data for **2-(4-Pyridyl)benzimidazole** Trihydrate[3]

Parameter	Value
Chemical Formula	<chem>C12H9N3·3H2O</chem>
Formula Weight	249.27 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	7.971 (2)
b (Å)	16.035 (4)
c (Å)	9.924 (3)
β (°)	108.84 (3)
Volume (Å ³)	1199.1 (6)
Z	4
Density (calculated) (Mg m ⁻³)	1.380
Temperature (K)	293
R-factor	0.050
Dihedral Angle (Benzimidazole-Pyridine) (°)	2.8 (1)

Experimental Protocols

This section details the methodologies for the synthesis of **2-(4-Pyridyl)benzimidazole** and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Synthesis of **2-(4-Pyridyl)benzimidazole**

The synthesis of **2-(4-pyridyl)benzimidazole** is typically achieved through the condensation reaction of o-phenylenediamine with isonicotinic acid or its derivatives. A general and effective method is the Phillips-Ladenburg synthesis.^[4]

Materials:

- o-Phenylenediamine
- Isonicotinic acid (Pyridine-4-carboxylic acid)
- Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
- Sodium bicarbonate solution (aqueous)
- Ethanol or methanol for recrystallization

Procedure:

- A mixture of o-phenylenediamine (1 equivalent) and isonicotinic acid (1 equivalent) is added to polyphosphoric acid.
- The reaction mixture is heated to a high temperature (typically 180-250 °C) with stirring for several hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the hot reaction mixture is carefully poured into a beaker containing ice-cold water or a sodium bicarbonate solution to neutralize the acid.
- The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.
- The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure **2-(4-Pyridyl)benzimidazole**.^[5]

Single Crystal Growth

The growth of high-quality single crystals is paramount for accurate X-ray crystallographic analysis. The slow evaporation solution growth technique is a commonly employed method.^[6]

Materials:

- Purified **2-(4-Pyridyl)benzimidazole**
- A suitable solvent system (e.g., methanol, ethanol, or a mixture of solvents)

Procedure:

- A saturated solution of purified **2-(4-Pyridyl)benzimidazole** is prepared in a suitable solvent at room temperature or slightly elevated temperature.
- The solution is filtered to remove any undissolved impurities.
- The clear, saturated solution is placed in a clean vial or beaker, which is then loosely covered to allow for slow evaporation of the solvent.
- The container is left undisturbed in a vibration-free environment at a constant temperature.
- Over a period of several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of single crystals.
- Once crystals of suitable size and quality have formed, they are carefully harvested from the solution.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Procedure:

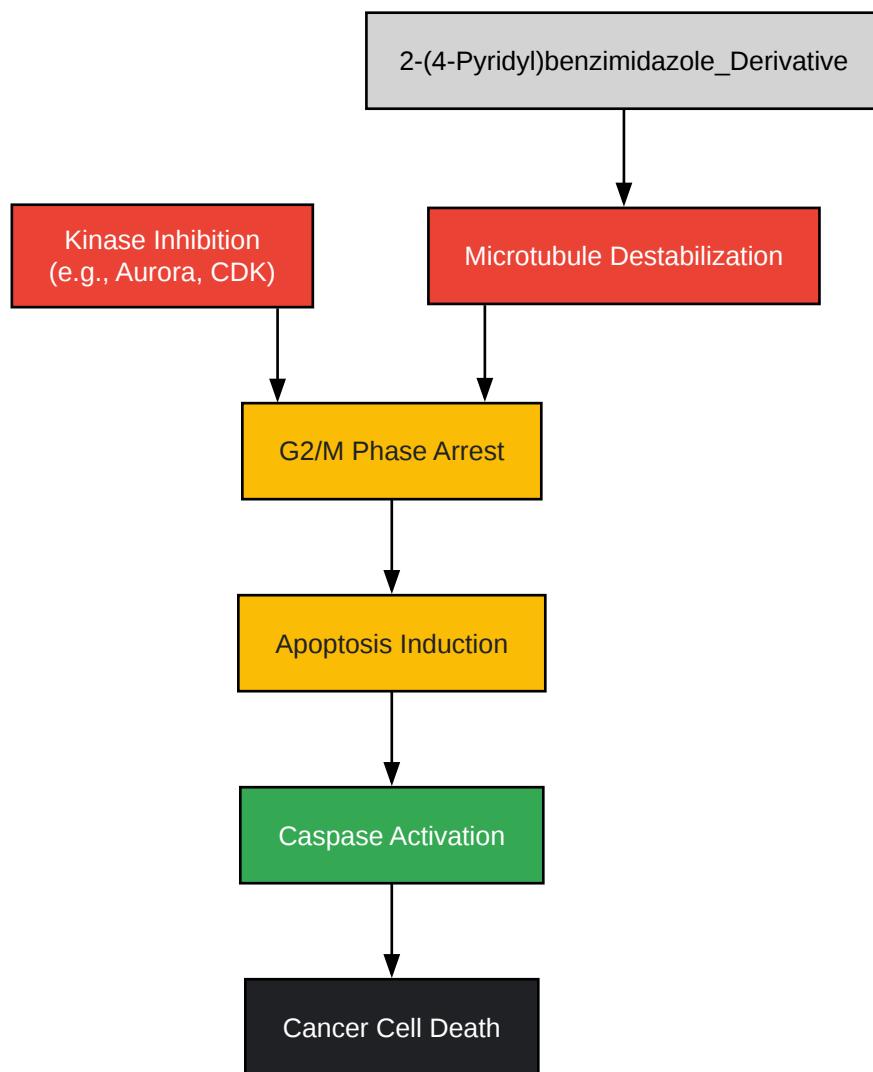
- A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.
- The crystal is cooled to a specific temperature (e.g., 100 K or 200 K) to minimize thermal vibrations of the atoms.
- The diffractometer, equipped with a radiation source (e.g., Mo K α or Cu K α), is used to collect diffraction data by rotating the crystal through a series of angles.
- The collected diffraction intensities are then processed, which includes integration of the reflections and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).

- The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F^2 .^[7]
- All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Biological Activity and Signaling Pathway

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer properties.^{[8][9]} Their mechanism of action often involves the inhibition of key cellular processes in cancer cells, such as cell proliferation and survival. A plausible signaling pathway for the anticancer activity of a **2-(4-pyridyl)benzimidazole** derivative could involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

The following diagram illustrates a potential mechanism of action for a generic **2-(4-pyridyl)benzimidazole** derivative as an anticancer agent.

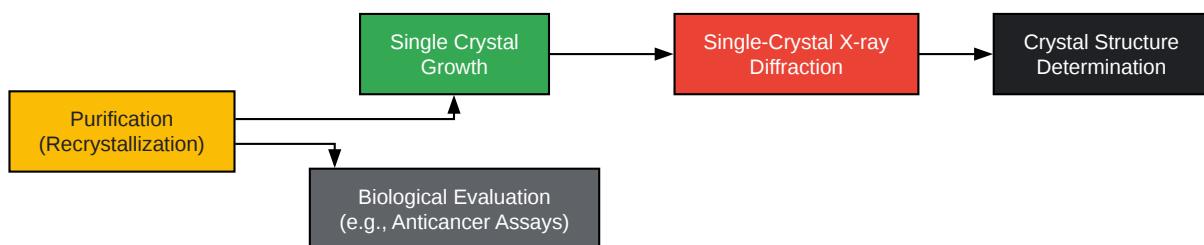


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Caption: Proposed anticancer mechanism of a **2-(4-pyridyl)benzimidazole** derivative.

Experimental Workflow

The overall process from the synthesis of the compound to its structural and biological evaluation follows a logical workflow. The diagram below outlines the key stages of this process.



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Caption: General experimental workflow for synthesis and analysis.

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